![molecular formula C21H24N6O3 B2853186 N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 924892-51-3](/img/structure/B2853186.png)
N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of a similar compound, 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, was determined using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors . For example, lignin peroxidase can catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods . For example, the vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one were calculated using density functional theory .Scientific Research Applications
Chemical Sensing and Detection
Research has explored the utility of diaminoaromatic moieties, similar to those found in the compound of interest, in developing phosphorescent sensors for nitric oxide (NO). These sensors are based on rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety. These complexes exhibit weak emission due to quenching by the diaminoaromatic moiety but show intense emission in the presence of NO, indicating their potential as intracellular NO sensors (Choi et al., 2013).
Structural Analysis
Derivatives of 2,4-dimethoxy-1,3,5-triazine have been structurally characterized, revealing various conformations such as butterfly and propeller conformations. These structures are significant for understanding the interactions and properties of related compounds in scientific research (Fridman, Kapon, & Kaftory, 2003).
Biological Activity
A series of pyrimidine linked with morpholinophenyl derivatives, sharing structural similarities with the compound , have been synthesized and evaluated for larvicidal activity. These studies underline the potential for designing new compounds with improved biological activities based on structural modifications (Gorle et al., 2016).
Chemical Synthesis
Efforts in chemical synthesis have led to the development of methods for creating C-substituted morpholines and related heterocycles, showcasing the versatility of these chemical structures for synthesizing diverse bioactive molecules (Matlock et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . This suggests that the compound might interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it might interact with its targets by mimicking the structure of dopamine, thereby influencing the signaling pathways associated with this neurotransmitter .
Safety and Hazards
properties
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABZFLHBBYGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine |
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